1-(3-Bromophenyl)-5-chloro-1-oxopentane
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Overview
Description
1-(3-Bromophenyl)-5-chloro-1-oxopentane is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a pentanone chain, with a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-chloro-1-oxopentane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with 1-chloropentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-chloro-1-oxopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is 1-(3-Bromophenyl)-5-chloropentanol.
Oxidation: The major product is 1-(3-Bromophenyl)-5-chloropentanoic acid.
Scientific Research Applications
1-(3-Bromophenyl)-5-chloro-1-oxopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-5-chloro-1-oxopentane exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary depending on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-5-chloropentanol: A reduced form of the compound with an alcohol group.
1-(3-Bromophenyl)-5-chloropentanoic acid: An oxidized form with a carboxylic acid group.
3-Bromophenylacetic acid: A structurally related compound with a shorter carbon chain.
Uniqueness
1-(3-Bromophenyl)-5-chloro-1-oxopentane is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
1-(3-bromophenyl)-5-chloropentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPHFDLGKUSZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622006 |
Source
|
Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-88-8 |
Source
|
Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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